Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate
Description
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is a brominated pentanedioate ester with the molecular formula C₂₀H₁₉BrO₄ . It features a central pentanedioate backbone substituted with a diethyl ester group and a (2-bromophenyl)(phenyl)methyl moiety.
Properties
Molecular Formula |
C22H25BrO4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
diethyl 3-[(2-bromophenyl)-phenylmethyl]pentanedioate |
InChI |
InChI=1S/C22H25BrO4/c1-3-26-20(24)14-17(15-21(25)27-4-2)22(16-10-6-5-7-11-16)18-12-8-9-13-19(18)23/h5-13,17,22H,3-4,14-15H2,1-2H3 |
InChI Key |
RFGIKSLCEKGQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)C(C1=CC=CC=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate typically involves the esterification of pentanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The phenylmethyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Diethyl 2,4-Diacetyl-3-phenylpentanedioate (CAS 13277-74-2)
This compound replaces the bromophenyl group with acetyl and phenyl groups, reducing molecular weight (C₁₉H₂₄O₆) and altering reactivity.
Diethyl 3-(Trifluoromethyl)pentanedioate (CAS 138852-02-5)
The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing thermal stability and resistance to hydrolysis compared to the bromophenyl variant. This makes it suitable for fluorinated polymer precursors .
| Compound | Substituents | Stability/Reactivity |
|---|---|---|
| This compound | Bromophenyl | Bromine enables Suzuki coupling |
| Diethyl 3-(trifluoromethyl)pentanedioate | Trifluoromethyl | High thermal stability, hydrophobic |
Fluorinated and Halogenated Analogs
The compound Diethyl 3-[2-[2,3-difluoro-4-...]ethylamino]pentanedioate (EP 4374877 A2) incorporates fluorine atoms and complex heterocycles, increasing metabolic stability and lipophilicity. Such fluorinated derivatives are prioritized in drug development for improved bioavailability .
Biological Activity
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ester functional groups and a complex aromatic structure. The presence of bromine in the 2-position of the phenyl ring may influence its biological properties by enhancing lipophilicity and modulating interactions with biological targets.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with specific enzymes or receptors, leading to alterations in their activity. This interaction could potentially inhibit cellular processes related to growth and proliferation, making it a candidate for anticancer applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and oxidative stress. The potential for these compounds to act as pro-apoptotic agents makes them valuable in cancer therapy research .
Case Studies
- Antimicrobial Screening : A study conducted on related compounds showed varied antibacterial activities against clinically isolated strains using the agar well diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate may share similar properties .
- Anticancer Efficacy : In a comparative study of various esters, compounds structurally related to Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate were tested against human tumor cell lines. The findings revealed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death in cancer cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
